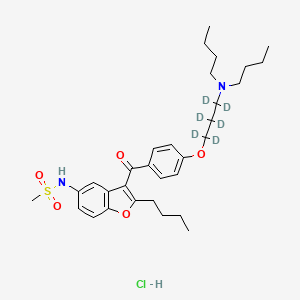![molecular formula C16H29NO4 B588671 cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 CAS No. 1322626-64-1](/img/structure/B588671.png)
cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5: is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium, a stable isotope of hydrogen. This compound is often used in various fields such as organic chemistry, metabolic research, and environmental studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent it from reacting during subsequent steps.
Formation of the cyclohexyl ring: The cyclohexyl ring is formed through a series of cyclization reactions.
Introduction of the tetrahydropyran ring: The tetrahydropyran ring is introduced through a cyclization reaction involving the protected amine and a suitable precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: These parameters are carefully controlled to maximize the efficiency of each reaction step.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 has a wide range of applications in scientific research:
Organic Chemistry: Used as a reference standard for chemical identification and quantification.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Mécanisme D'action
The mechanism of action of cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can replace hydrogen atoms in biological molecules, allowing researchers to trace metabolic pathways and study reaction mechanisms. This helps in understanding how the compound exerts its effects at the molecular level.
Comparaison Avec Des Composés Similaires
cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 can be compared with other similar compounds, such as:
cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran: The non-deuterated version of the compound.
cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d3: A partially deuterated version with fewer deuterium atoms.
The uniqueness of this compound lies in its complete deuteration, which provides distinct advantages in tracing and studying metabolic pathways.
Propriétés
IUPAC Name |
tert-butyl N-[4-(2,3,3,4,4-pentadeuteriooxan-2-yl)oxycyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(18)17-12-7-9-13(10-8-12)20-14-6-4-5-11-19-14/h12-14H,4-11H2,1-3H3,(H,17,18)/i4D2,6D2,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWRRGNCVVZGPJ-YQCCBROGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCOC(C1([2H])[2H])([2H])OC2CCC(CC2)NC(=O)OC(C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Pyrimido[5,4-d][1,2]oxazine](/img/structure/B588596.png)
![3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B588600.png)






